ent-Isopimara-8(14),15-diene-3beta-ol is a diterpene compound classified under the category of lipids and lipid-like molecules, specifically within the prenol lipids and diterpenoids subgroups. Its IUPAC name is 7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol, and it has a molecular formula of with a molecular weight of approximately 288.50 g/mol. This compound has been identified in various plant species, including Erythroxylum cuneatum and Cryptomeria japonica .
The synthesis of ent-Isopimara-8(14),15-diene-3beta-ol can be achieved through several methods:
The molecular structure of ent-Isopimara-8(14),15-diene-3beta-ol is characterized by several key features:
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C
ATQOOBSXQVRQPY-UHFFFAOYSA-N
The compound exhibits a complex structure with multiple chiral centers, contributing to its diverse biological activities .
ent-Isopimara-8(14),15-diene-3beta-ol participates in various chemical reactions primarily involving hydroxylation:
The mechanism of action for ent-Isopimara-8(14),15-diene-3beta-ol primarily involves its role as a biosynthetic precursor:
The physical and chemical properties of ent-Isopimara-8(14),15-diene-3beta-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.50 g/mol |
Exact Mass | 288.245315640 g/mol |
Topological Polar Surface Area | 20.20 Ų |
LogP (XlogP) | 5.50 |
These properties suggest that the compound is relatively hydrophobic, which may influence its biological activity and interactions within biological systems .
ent-Isopimara-8(14),15-diene-3beta-ol has several scientific applications:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7